Primin

Catalog No.
S593619
CAS No.
15121-94-5
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primin

CAS Number

15121-94-5

Product Name

Primin

IUPAC Name

2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8H,3-6H2,1-2H3

InChI Key

WLWIMKWZMGJRBS-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-methoxy-6-n-pentyl-p-benzoquinone, primin

Canonical SMILES

CCCCCC1=CC(=O)C=C(C1=O)OC

The exact mass of the compound Primin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Primin (2-methoxy-6-pentyl-1,4-benzoquinone, CAS 15121-94-5) is a naturally occurring benzoquinone derivative recognized as the primary contact allergen in Primula obconica and a highly active biological scaffold. In procurement and industrial research, it is primarily sourced as a high-purity analytical standard for dermatological patch testing, a reference inhibitor for 5-lipoxygenase (5-LOX) assays, and a synthetic precursor for developing hypoxia-activated antineoplastic prodrugs. Its specific 2-methoxy and 6-pentyl substitution pattern dictates its high lipophilicity and target binding affinity, making it a critical baseline material for structure-activity relationship (SAR) studies comparing quinone-mediated antimicrobial, antiprotozoal, and immunological responses[1]. Procurement of synthetic Primin is driven by the need for exact molar dosing in these applications, where structural deviations or crude mixtures compromise assay integrity .

Generic substitution of Primin with crude botanical extracts or closely related benzoquinones fails due to strict structural and dosing requirements in its primary applications. In diagnostic formulations, substituting synthetic Primin with crude Primula extracts introduces severe concentration variability, leading to false-negative readings or unintended active sensitization in patients [1]. In biochemical screening, altering the alkyl chain length—such as substituting with 2-methoxy-6-heptyl-1,4-benzoquinone or thymoquinone—drastically shifts lipid-water partition coefficients, altering 5-LOX binding affinity and eliminating its specific allergenic elicitation profile[2]. Therefore, precise procurement of >98% pure synthetic Primin is mandatory to ensure exact molar dosing and reproducible assay calibration.

Purity-Linked Reproducibility in Diagnostic Formulations

For dermatological diagnostics, crude botanical extracts cannot substitute for synthetic Primin. Crude Primula obconica extracts cause up to 17% false diagnostic reactions and carry a high risk of active sensitization due to uncontrolled dosing. In contrast, formulating with >98% pure synthetic Primin at a standardized 0.01% concentration in petrolatum ensures reproducible elicitation of allergic responses without the primary irritation observed at concentrations of 1% or higher [1].

Evidence DimensionDiagnostic accuracy and irritation threshold
Target Compound DataSynthetic Primin (0.01%): Reproducible elicitation, 0% primary irritation
Comparator Or BaselineCrude botanical extract: Up to 17% false reactions, high sensitization risk
Quantified DifferenceSynthetic formulation eliminates the 17% false reaction rate and prevents active sensitization.
ConditionsEuropean baseline series patch testing in human subjects.

Procurement of high-purity synthetic Primin is strictly required for formulating reliable diagnostic patch tests, as botanical sourcing is diagnostically invalid.

Precursor Suitability for Antineoplastic Prodrug Synthesis

Primin serves as a necessary baseline scaffold for synthesizing less toxic antineoplastic prodrugs. Unmodified Primin exhibits severe systemic toxicity, proving lethal at 30 mg/kg i.p. in murine models. However, when Primin is used as a precursor to synthesize 2-methoxy-6-n-pentyl-hydroquinone-di-(2'-tetrahydropyranyl) ether, the resulting prodrug maintains potent S-180 sarcoma inhibition while successfully eliminating the characteristic systemic toxicity of the raw quinone[1].

Evidence DimensionIn vivo systemic toxicity vs. antineoplastic efficacy
Target Compound DataPrimin-derived THP-ether prodrug: Maintained tumor inhibition, low toxicity
Comparator Or BaselineUnmodified Primin: Lethal toxicity at 30 mg/kg i.p.
Quantified DifferenceTHP-protection of the Primin scaffold preserves efficacy while bypassing lethal systemic toxicity.
ConditionsMurine models for S-180 sarcoma and Ehrlich carcinoma.

Buyers developing quinone-based antineoplastics should procure Primin as a starting scaffold for THP-protection, enabling controlled hypoxic activation while bypassing the severe handling toxicities of the raw compound.

Direct Enzymatic Benchmarking in 5-LOX Inhibition

In anti-inflammatory drug screening, Primin provides a highly potent, naturally derived benchmark for 5-lipoxygenase (5-LOX) inhibition. In cell-free assays measuring leukotriene B4 (LTB4) formation via human recombinant 5-LOX, Primin demonstrated an IC50 of 1.4 ± 0.6 µM. This is nearly equivalent to the clinical standard 5-LOX inhibitor Zileuton, which exhibited an IC50 of 1.1 ± 0.7 µM under identical conditions .

Evidence DimensionIC50 for LTB4 formation (5-LOX inhibition)
Target Compound DataPrimin: 1.4 ± 0.6 µM
Comparator Or BaselineZileuton (Clinical Standard): 1.1 ± 0.7 µM
Quantified DifferencePrimin performs within a 0.3 µM margin of the clinical standard Zileuton.
ConditionsHuman recombinant 5-LOX enzyme assay.

Primin serves as a highly effective, structurally distinct positive control for calibrating in vitro anti-inflammatory and lipoxygenase screening workflows.

Comparative Potency in Antiprotozoal Screening

Primin is utilized as a high-potency reference standard in neglected tropical disease research. In vitro screening against Leishmania donovani and Leishmania amazonensis reveals that Primin achieves IC50 values ranging from 0.711 µM to 1.25 µM. This demonstrates significantly higher in vitro potency than the standard clinical therapeutic Amphotericin B, which yields an IC50 of 5.08 µM in comparable leishmanicidal assays [1].

Evidence DimensionIn vitro IC50 against Leishmania species
Target Compound DataPrimin: 0.711 µM - 1.25 µM
Comparator Or BaselineAmphotericin B: 5.08 µM
Quantified DifferencePrimin is approximately 4 to 7 times more potent in vitro than Amphotericin B.
ConditionsIn vitro antiprotozoal screening assays against Leishmania promastigotes.

For laboratories screening antileishmanial agents, Primin provides a critical high-potency reference standard to validate assay sensitivity against established clinical drugs.

Formulation of Standardized Dermatological Patch Tests

Primin is the required analytical standard for formulating the European baseline series patch tests for contact dermatitis. Procuring >98% pure synthetic Primin allows manufacturers to achieve the exact 0.01% petrolatum dilution required to elicit reproducible allergic responses while strictly avoiding the primary irritation and false-positive rates associated with crude botanical extracts [1].

Synthesis of Hypoxia-Activated Antineoplastic Prodrugs

Where direct administration of quinones is limited by systemic toxicity, Primin serves as an ideal starting scaffold for prodrug synthesis. By converting Primin into tetrahydropyranyl (THP) ethers, medicinal chemists can retain the compound's potent S-180 sarcoma inhibition while effectively masking the quinone moiety to bypass lethal in vivo toxicities[2].

Positive Control in Anti-Inflammatory 5-LOX Screening

Due to its potent inhibition of leukotriene B4 formation (IC50 = 1.4 µM), Primin is procured as a reliable, naturally derived positive control for 5-lipoxygenase (5-LOX) assays. It provides a non-indole, non-hydroxyurea structural benchmark that performs with near-equivalence to the clinical standard Zileuton .

Reference Standard in Neglected Tropical Disease Assays

In antiprotozoal drug discovery, Primin is utilized as a high-potency in vitro reference standard. Its sub-micromolar efficacy against Trypanosoma and Leishmania species (outperforming Amphotericin B in vitro) makes it a critical baseline compound for calibrating assay sensitivity when screening novel leishmanicidal or trypanocidal libraries[3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 Da

Monoisotopic Mass

208.109944368 Da

Heavy Atom Count

15

UNII

580KA9SG8W

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15121-94-5

Wikipedia

Primin

Dates

Last modified: 08-15-2023

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